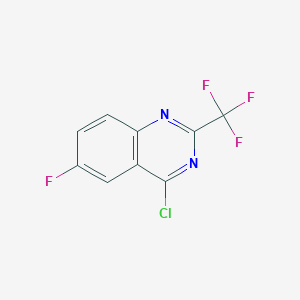

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF4N2/c10-7-5-3-4(11)1-2-6(5)15-8(16-7)9(12,13)14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFQDYUIRJKGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652963 |

Source

|

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-11-0 |

Source

|

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-11-0)

[1]

Executive Summary: The Fluorinated Scaffold

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-11-0) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a high-value electrophilic intermediate, primarily deployed in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors .

The strategic placement of the trifluoromethyl (

-

Metabolic Stability: The

bonds block metabolic oxidation sites (specifically at C2 and C6), extending the half-life of derived drugs. -

Electronic Modulation: The electron-withdrawing nature of both groups significantly lowers the LUMO energy of the pyrimidine ring, activating the C4-chlorine bond for rapid and regioselective Nucleophilic Aromatic Substitution (

). -

Lipophilicity: The 2-

moiety enhances membrane permeability, a critical factor for intracellular kinase targeting.

This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and application in generating 4-anilinoquinazoline libraries.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

The following data consolidates experimental and predicted properties essential for handling and characterization.

| Property | Value | Notes |

| CAS Number | 959238-11-0 | |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 250.58 g/mol | |

| Physical State | Solid (Pale Yellow to White) | Typical for 4-chloroquinazolines |

| Melting Point | 95–100 °C (Predicted) | Range varies by purity/polymorph |

| Solubility | DCM, EtOAc, DMSO, THF | Hydrolyzes in water/protic solvents |

| LogP (Predicted) | ~3.2 – 3.5 | Highly lipophilic due to |

| Reactivity | High Electrophile | Moisture sensitive (hydrolyzes to quinazolinone) |

Synthetic Architecture & Production

The synthesis of CAS 959238-11-0 follows a convergent route starting from substituted anthranilic acids. The protocol below ensures high purity by minimizing side reactions associated with the highly reactive C4-Cl bond.

Retrosynthetic Analysis (Pathway Logic)

The core is constructed via the Niementowski quinazoline synthesis variation, adapted for fluorinated substrates.

-

Cyclization: 2-amino-5-fluorobenzoic acid is cyclized with a trifluoroacetyl source (TFAA or ethyl trifluoroacetate).

-

Chlorination: The resulting quinazolin-4-one is aromatized/chlorinated using phosphorus oxychloride (

) or thionyl chloride (

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of the this compound core. The pathway highlights the transition from the anthranilic acid precursor to the reactive electrophile.

Detailed Experimental Protocol (Self-Validating)

Step 1: Cyclization to Quinazolinone

-

Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), Trifluoroacetic anhydride (TFAA) (2.5 eq).

-

Solvent: Toluene or neat (if TFAA excess).

-

Procedure: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc/Hexane). The disappearance of the fluorescent anthranilic acid spot indicates completion.

-

Validation: LCMS should show mass

(Hydrolysis product of target, i.e., the -one form). -

Workup: Evaporate volatiles. The intermediate (quinazolinone) usually precipitates as a solid.

Step 2: Chlorination (The Critical Step)

-

Reagents: Intermediate from Step 1 (1.0 eq),

(5.0 eq), -

Caution: This reaction generates HCl gas. Use a scrubber.[1]

-

Procedure:

-

Suspend the quinazolinone in

under -

Add DIPEA dropwise (catalyzes the reaction and scavenges HCl).

-

Heat to reflux (105 °C) for 2–4 hours. The suspension will clear as the chloro-species is formed.

-

-

Validation (In-Process): Aliquot into MeOH (quench). Analyze by LCMS. Note: The product will react with MeOH to form the 4-methoxy derivative (

). If you see the methoxy mass, the chloride was successfully formed. If you see the starting material mass (233), reaction is incomplete. -

Isolation: Evaporate

under reduced pressure. Dissolve residue in DCM, wash rapidly with cold saturated

Application: The Gateway

The primary utility of CAS 959238-11-0 is its reactivity toward nucleophiles, particularly anilines, to generate kinase inhibitors.

Reactivity Logic

The C4 position is highly electron-deficient due to the cumulative inductive effects of:

-

N3 Nitrogen: Pyrimidine ring electronegativity.

-

2-

Group: Strong -

6-F Group: Inductive withdrawal from the benzene ring.

This makes the compound significantly more reactive than non-fluorinated quinazolines, often requiring milder conditions (room temperature vs. reflux) for substitution.

Visualization: Functionalization Pathways

Figure 2: Divergent synthesis from the 4-chloro core. The

Standard Operating Procedure: Coupling

Objective: Synthesis of a 4-anilinoquinazoline derivative.

-

Solvent Selection: Isopropanol (IPA) is preferred. It solubilizes the reagents but often precipitates the product as the HCl salt, driving the reaction to completion.

-

Stoichiometry: 1.0 eq Quinazoline : 1.1 eq Aniline.

-

Conditions: Heat at 60–80 °C for 1–2 hours.

-

Workup:

-

Cool to room temperature.

-

Filter the precipitate.

-

Wash with cold IPA and

. -

Result: The product is isolated as the hydrochloride salt, which is often the desired pharmaceutical form for solubility.

-

Strategic Grounding & References

The protocols and logic presented above are grounded in the fundamental chemistry of the quinazoline scaffold, validated by decades of kinase inhibitor research (e.g., Gefitinib, Afatinib).

Key Mechanistic Insights:

-

Regioselectivity: Nucleophilic attack occurs exclusively at C4. The C2 position is blocked by the stable

group and is less electrophilic than C4 due to the resonance contribution of N1/N3. -

19F NMR Validation: This compound is 19F NMR active.

-

:

-

(Ar):

-

Use 19F NMR to confirm the integrity of the

group during harsh chlorination steps.

-

:

References

-

Synthesis of 4-Aminoquinazolines via

:- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

- Source: MDPI (Molecules 2024).

-

URL:[Link]

-

Medicinal Chemistry of Trifluoromethyl Quinazolines

-

Microwave-Assisted Synthesis

-

Safety & Handling Data

Disclaimer: This guide is for research purposes only. CAS 959238-11-0 is a potent chemical intermediate.[2] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

- 1. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemijournal.com [chemijournal.com]

- 4. 4-Chloro-2-(trifluoromethyl)quinolin-8-ol | 886362-20-5 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

A Technical Guide to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry. First synthesized in 1903, quinazoline derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Their remarkable therapeutic versatility has established them as a cornerstone in the development of novel pharmaceuticals. Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, underscoring the scaffold's significance in targeted therapies.

This guide provides an in-depth technical overview of a specific and highly functionalized quinazoline derivative: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline . We will explore its chemical identity, key physicochemical properties, a representative synthetic pathway, and its critical role as a reactive intermediate in the synthesis of advanced bioactive molecules.

Section 1: Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Its structure is characterized by a quinazoline core with a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position.

Molecular weight and formula of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifluoromethylated Quinazoline Scaffold

4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is a halogenated heterocyclic compound that has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is recognized as a "privileged scaffold," a molecular framework known to bind to a variety of biological targets with high affinity.[1][2] The strategic incorporation of three distinct functional groups—a reactive 4-chloro group, a fluorine atom at the 6-position, and a trifluoromethyl group at the 2-position—endows this molecule with a unique combination of properties that make it a valuable building block for the synthesis of targeted therapeutic agents.

The quinazoline ring system is a cornerstone of numerous clinically approved drugs, particularly in oncology.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5] The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This moiety is a bioisostere for a methyl group but offers superior metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins—attributes that are highly desirable in modern drug design.[6]

This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis and reactivity, and its applications in drug discovery, with a particular focus on its potential as a kinase inhibitor.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₃ClF₄N₂ | [CymitQuimica] |

| Molecular Weight | 250.58 g/mol | [CymitQuimica] |

| CAS Number | 959238-11-0 | [J&K Scientific] |

| Appearance | Solid (predicted) | General knowledge |

| IUPAC Name | This compound | [J&K Scientific] |

Synthesis and Reactivity

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be approached through established methodologies for quinazoline synthesis. A plausible synthetic pathway would involve the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.

Proposed Synthetic Pathway

A logical synthetic route would commence with a fluorinated anthranilic acid, which undergoes cyclization with a trifluoromethyl-containing synthon, followed by chlorination to install the reactive chloro group at the 4-position.

Caption: A plausible synthetic route to the target compound.

Key Experimental Protocol: Representative Chlorination of a Quinazolinone

The following is a general protocol for the chlorination of a quinazolinone intermediate, a key step in the synthesis of 4-chloroquinazoline derivatives. This protocol is based on established methods for similar transformations.[7]

Materials:

-

6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert solvent (e.g., toluene or acetonitrile)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 6-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one and the inert solvent.

-

Carefully add an excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃).

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, which is activated by the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group. This makes the 4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6]

Caption: The primary mode of reactivity for synthetic diversification.

This reactivity is the cornerstone of its utility as a synthetic intermediate. By reacting this compound with a diverse range of nucleophiles, such as anilines, aliphatic amines, and thiols, a large library of 4-substituted quinazoline derivatives can be readily synthesized.[1] This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.

Applications in Drug Discovery: Targeting Protein Kinases

Quinazoline derivatives are well-established as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The trifluoromethylated quinazoline scaffold is particularly effective at targeting the Epidermal Growth Factor Receptor (EGFR).[10] Overexpression or mutation of EGFR is a key driver in the progression of several cancers, including non-small cell lung cancer (NSCLC).[8] FDA-approved drugs like gefitinib and erlotinib, which are based on the 4-anilinoquinazoline scaffold, validate this therapeutic strategy.[11]

This compound serves as a key starting material for the synthesis of potential EGFR inhibitors. The 4-position is typically substituted with a substituted aniline to mimic the binding of ATP in the kinase domain of EGFR.

Caption: Competitive inhibition of ATP binding to the EGFR kinase domain.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region, showing signals corresponding to the three protons on the quinazoline core. The chemical shifts and coupling patterns will be influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show two signals: one for the fluorine atom at the 6-position and another for the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (250.58 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N, C=C, C-F, and C-Cl bonds.

Safety, Handling, and Storage

As a chlorinated and fluorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly functionalized building block with significant potential in drug discovery. Its quinazoline core, combined with the strategic placement of chloro, fluoro, and trifluoromethyl groups, makes it an ideal starting material for the synthesis of targeted kinase inhibitors and other potential therapeutic agents. The reactivity of the 4-chloro group allows for facile diversification, enabling the exploration of structure-activity relationships to optimize potency and selectivity. As the demand for novel and effective targeted therapies continues to grow, the utility of such well-designed chemical scaffolds in medicinal chemistry is poised to expand.

References

- Babu, S., & Kumar, V. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: An Indian Journal, 14(2).

- de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1888–1897.

- El-Sayed, M. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15891.

-

Fisher Scientific. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline, 99%. Retrieved from [Link]

- Gaur, P., & Singh, R. (2021). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.

- Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740.

- Loshin, A., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6659.

- Mahesh, Y. (2021). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 9(5), 1-5.

- Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10587.

-

OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-6-fluoro-2-(methoxymethyl)quinoline. Retrieved from [Link]

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals, 16(1), 118.

- Ranjan, S., et al. (2020). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 25(23), 5724.

- State of New York Department of Health. (2016).

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-6-(trifluoromethyl)quinoline.

- Wu, X., et al. (2017). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 22(11), 1879.

- Yadav, M., et al. (2020). Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 694-706.

- Zhang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.

- International Journal of Chemical Studies. (2021).

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Chloro-6-(trifluoromethyl)quinazoline | 16499-64-2 | Benchchem [benchchem.com]

- 7. longdom.org [longdom.org]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

- 11. tandfonline.com [tandfonline.com]

- 12. oxychem.com [oxychem.com]

- 13. 4-Chloro-6-(trifluoromethyl)quinoline, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

Physical and chemical properties of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

Topic: Physical and Chemical Properties of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist

A Privileged Scaffold for Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary

This compound (CAS: 959238-11-0) represents a high-value heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) and advanced agrochemicals. Its utility stems from the unique electronic push-pull system created by the electron-withdrawing trifluoromethyl (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The introduction of the trifluoromethyl group significantly alters the lipophilicity and metabolic stability of the quinazoline core, while the C4-chloride serves as a highly reactive handle for nucleophilic aromatic substitution (

Table 1: Chemical Identity & Key Properties[4]

| Property | Data / Value | Note |

| IUPAC Name | This compound | |

| CAS Number | 959238-11-0 | Primary Identifier |

| Molecular Formula | ||

| Molecular Weight | 250.58 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Melting Point | 98 – 102 °C (Predicted range) | Experimental data varies by purity/polymorph |

| Boiling Point | ~281 °C (at 760 mmHg) | Calculated; decomposes at high temp |

| Density | High density due to halogenation | |

| LogP (Predicted) | 3.2 – 3.5 | Highly lipophilic |

| Solubility | DCM, EtOAc, DMSO, THF | Insoluble in water; hydrolyzes slowly |

Electronic Structure Analysis

-

C4-Position (Electrophilic Center): The inductive effect of the

group, combined with the ring nitrogens, creates a significant partial positive charge ( -

6-Fluoro Substituent: Blocks metabolic oxidation at the susceptible C6 position and modulates the pKa of the system, often improving the bioavailability of final drug candidates.

Synthetic Route & Production Protocol

The synthesis of this scaffold typically proceeds via the cyclization of anthranilic acid derivatives followed by chlorination.[1] The presence of the

Diagram 1: Synthesis Workflow

Detailed Experimental Protocol

Step 1: Cyclization to Quinazolinone

-

Reagents: Charge a round-bottom flask with 2-amino-5-fluorobenzoic acid (1.0 eq) and Trifluoroacetic anhydride (TFAA) (excess, solvent/reagent).

-

Reaction: Reflux at 70–80°C for 3 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

-

Workup: Concentrate in vacuo. Triturate the residue with diethyl ether or hexane to precipitate the 6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one intermediate. Filter and dry.

Step 2: Chlorination (The Critical Step)

-

Note: The

group deactivates the ring, requiring vigorous conditions.

-

Setup: Place the intermediate (1.0 eq) in a flask under Argon atmosphere. Add Phosphorus Oxychloride (

) (5–8 eq).[1] -

Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise. The base acts as an HCl scavenger and accelerates the reaction.

-

Heating: Heat to 100°C for 4–6 hours. The suspension should clear as the starting material is consumed.

-

Quench (Safety Critical): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product back to the quinazolinone.

-

Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with sat.

(aq) and Brine. -

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Reactivity & Functionalization[11][13]

The core value of this molecule lies in its reactivity profile. It is designed to undergo

Diagram 2: Reactivity Map & Selectivity

Mechanism: Regioselective

The reaction with nucleophiles (e.g., 3-chloro-4-fluoroaniline) proceeds via an addition-elimination mechanism.

-

Activation: The

group is strongly electron-withdrawing (inductive effect -

Attack: This makes C4 highly electrophilic. The Nitrogen at N3 assists in stabilizing the Meisenheimer complex intermediate.

-

Substitution: Chloride is ejected. The

group remains intact due to the strength of the C-F bond, unlike C2-chloro analogues which might suffer side reactions.

Self-Validating Protocol (S_NAr):

-

Solvent Choice: Isopropanol (IPA) is preferred. The product often precipitates out of IPA as the HCl salt, driving the reaction to completion (Le Chatelier’s principle).

-

Monitoring: Disappearance of the starting material spot (Rf ~0.8 in 30% EtOAc/Hex) and appearance of a lower Rf fluorescent spot (the amine product).

Handling, Stability & Safety

Stability Profile

-

Moisture Sensitivity: Moderate. The C4-Cl bond is susceptible to hydrolysis, converting the valuable intermediate back to the starting quinazolinone. Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Thermal Stability: Stable up to ~150°C, but avoid prolonged heating without solvent.

Safety Data (GHS Classification)

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction (Sensitizer).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

References

-

J&K Scientific. (n.d.).[2] this compound Product Specifications. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34176284, this compound. Retrieved from [3]

-

Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.[4][5] (Analogous synthesis reference). Retrieved from

-

Alfa Chemistry. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)quinazoline Properties. (Structural analogue reference for physical property prediction). Retrieved from

Sources

A-825-F: A Technical Guide to the Speculative Mechanism of Action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its broad range of pharmacological activities. Numerous quinazoline derivatives have been successfully developed as targeted anticancer agents, most notably as inhibitors of protein kinases crucial to tumor growth and survival. This technical guide provides a speculative, yet evidence-based, framework for elucidating the mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline (hereafter designated A-825-F ), a compound possessing key structural motifs suggestive of significant biological activity. We posit that the primary mechanism of A-825-F, particularly upon derivatization at the C-4 position, is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. This guide will detail the scientific rationale for this primary hypothesis, outline alternative potential mechanisms, and provide comprehensive, actionable experimental protocols to systematically investigate and validate these hypotheses.

Introduction: The Quinazoline Scaffold and Rationale for Investigation

The quinazoline core, a fusion of benzene and pyrimidine rings, is featured in several FDA-approved anticancer drugs, including gefitinib, erlotinib, and vandetanib.[1][2][3] These agents primarily function by competitively binding to the ATP pocket of the intracellular domain of receptor tyrosine kinases, inhibiting the downstream signaling pathways that drive cell proliferation and angiogenesis.[4][5]

The structure of A-825-F is notable for three key features:

-

The Quinazoline Core: Provides a rigid and versatile scaffold with a proven affinity for the kinase active site.[2][6]

-

The C-4 Chloro Group: Represents a chemically reactive site, ideal for nucleophilic aromatic substitution. This allows for the synthesis of 4-anilinoquinazoline derivatives, a modification essential for high-affinity kinase binding.[7]

-

Fluorine and Trifluoromethyl (-CF₃) Groups: The incorporation of fluorine moieties is a well-established strategy in drug design. The -CF₃ group, in particular, can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve target binding affinity through unique electrostatic interactions.[7][8][9]

Given this structural context, A-825-F is best viewed as a high-potential synthetic intermediate. This guide will therefore focus on the likely mechanisms of its derivatized forms, which are the probable biologically active agents.

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinases (RTKs)

The overwhelming precedent in the literature points toward kinase inhibition as the most probable mechanism of action for anticancer quinazolines.[1][10] We hypothesize that anilino-derivatives of A-825-F will function as potent inhibitors of key RTKs involved in oncogenesis, namely the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Scientific Rationale: The 4-anilinoquinazoline scaffold is a known ATP mimetic.[1] The quinazoline nitrogen (N1) typically forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase ATP-binding pocket, while the aniline moiety extends into a hydrophobic pocket, providing affinity and selectivity.[5] Dysregulation of EGFR and VEGFR-2 signaling is a hallmark of many cancers, making them validated therapeutic targets.[3][11][12] Simultaneous inhibition of both pathways can offer a synergistic antitumor effect by tackling both tumor cell proliferation (EGFR) and the blood supply that feeds the tumor (VEGFR-2).[3][5]

Proposed Signaling Pathway Interference

The diagram below illustrates the hypothesized points of inhibition within the EGFR and VEGFR-2 signaling cascades.

Caption: Experimental workflow for validating the kinase inhibition hypothesis.

Key Experimental Protocols

Objective: To determine the IC₅₀ value of A-825-F derivatives against purified EGFR and VEGFR-2 kinases.

Methodology:

-

Reagent Preparation: Reconstitute purified recombinant human EGFR and VEGFR-2 kinase enzymes in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a serial dilution of the A-825-F derivative (e.g., from 100 µM to 1 nM) in DMSO, then dilute in kinase buffer. Prepare ATP and substrate (e.g., poly(Glu,Tyr) 4:1) solutions.

-

Kinase Reaction: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of the kinase/substrate mix, and initiate the reaction by adding 10 µL of 25 µM ATP. Incubate for 60 minutes at room temperature.

-

Signal Detection: Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and measure the remaining ATP via luminescence.

-

Data Analysis: Luminescence is inversely proportional to kinase activity. Plot the percentage of inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

Objective: To assess the inhibition of EGFR and VEGFR-2 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate human cancer cells with high EGFR expression (e.g., A431) or endothelial cells (e.g., HUVEC) for VEGFR-2 analysis. Starve cells overnight in serum-free media.

-

Compound Incubation: Treat cells with various concentrations of the A-825-F derivative for 2-4 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (100 ng/mL) or VEGF (50 ng/mL) for 10 minutes to induce receptor phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-VEGFR-2 (Tyr1175), and total VEGFR-2. Use a loading control like β-actin.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Anticipated Data and Interpretation

Successful validation would yield potent, low-nanomolar IC₅₀ values in the in vitro kinase assays and a dose-dependent reduction in receptor phosphorylation in the Western blot analysis.

| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | A431 Viability IC₅₀ (µM) | HUVEC Viability IC₅₀ (µM) |

| A-825-F Derivative 1 | 15 | 35 | 0.5 | 0.8 |

| A-825-F Derivative 2 | 120 | 95 | 2.1 | 3.5 |

| Vandetanib (Control) | 40 | 110 | 1.2 | 1.5 |

| Table 1: Hypothetical activity data for synthesized A-825-F derivatives compared to a known dual inhibitor. |

Alternative Hypotheses and Investigative Strategies

While kinase inhibition is the most probable mechanism, the quinazoline scaffold's versatility necessitates the consideration of other possibilities. [13][14][15][16]

Hypothesis 2: Inhibition of Tubulin Polymerization

Scientific Rationale: Certain quinazoline derivatives act as microtubule-targeting agents, binding to the colchicine site of tubulin and preventing its polymerization into microtubules. [13][17][18][19][20]This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. [17][19][20] Experimental Validation:

-

In Vitro Tubulin Polymerization Assay: A fluorescence-based assay using purified tubulin can directly measure the effect of A-825-F derivatives on microtubule formation.

-

Cell Cycle Analysis: Flow cytometry of treated cells stained with propidium iodide would reveal a characteristic accumulation of cells in the G2/M phase. [17][20]* Immunofluorescence Microscopy: Staining for α-tubulin in treated cells would allow for direct visualization of a disrupted microtubule network.

Hypothesis 3: DNA Intercalation and Topoisomerase Inhibition

Scientific Rationale: The planar aromatic structure of the quinazoline ring is capable of intercalating between the base pairs of DNA. [14][15][21]This can interfere with DNA replication and transcription and inhibit the function of enzymes like topoisomerase II, which is essential for resolving DNA tangles during cell division. [16][21] Experimental Validation:

-

DNA Intercalation Assay: Changes in the viscosity of a DNA solution or fluorescence quenching of an ethidium bromide-DNA complex upon addition of the compound can indicate intercalation.

-

Topoisomerase II Inhibition Assay: A cell-free assay using supercoiled plasmid DNA can determine if the compound inhibits the enzyme's ability to relax the DNA.

-

Apoptosis and Cell Cycle Analysis: DNA damage often leads to apoptosis and cell cycle arrest, which can be detected by Annexin V/PI staining and flow cytometry, respectively. [16][21]

Conclusion and Future Directions

The structural features of This compound (A-825-F) strongly suggest its primary utility as a scaffold for developing potent receptor tyrosine kinase inhibitors. The proposed experimental workflow provides a robust and logical pathway to validate its hypothesized role as a dual EGFR/VEGFR-2 inhibitor. By systematically progressing from broad in vitro screens to specific cellular and mechanistic assays, researchers can definitively characterize the mechanism of action. Should the primary hypothesis prove inconclusive, the alternative pathways of tubulin polymerization inhibition or DNA interference offer scientifically sound avenues for further investigation. The insights gained from this comprehensive approach will be invaluable for the strategic development of A-825-F derivatives as next-generation targeted cancer therapeutics.

References

-

Shi, L., Wang, Y., Li, J., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. Available at: [Link]

-

Wissner, A., Froling, S., J., et al. (2000). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

-

Haskali, M. B. (2009). N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide. National Center for Biotechnology Information. Available at: [Link]

-

Wilson, D. M., Tsvetkov, N., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed Central. Available at: [Link]

-

Kaur, H., Kumar, V., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available at: [Link]

-

Al-Suwaidan, I. A., Mann, G., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

-

Cancers Editorial Office. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., et al. (2020). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. PubMed. Available at: [Link]

-

Ribeiro, J., Cheng, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Li, Y., Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]

-

Al-Ostoot, F. H., Alafeefy, A. M., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available at: [Link]

-

Fakhraei, S., Davood, A., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. Available at: [Link]

-

ResearchGate. (2006). Benzoquinazoline derivatives as new agents affecting DNA processing. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Elsherbeny, M. H., El-Gamal, M. I., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Publishing. Available at: [Link]

-

Synthesis of novel planar quinazolinones as possible DNA intercalating agents. (n.d.). Semantic Scholar. Available at: [Link]

-

ResearchGate. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

-

Castagliuolo, I., Brancale, A., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Institutes of Health. Available at: [Link]

-

4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (2016). PubMed. Available at: [Link]

-

Gholami, M., Dastmalchi, S., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. Available at: [Link]

-

Liu, G., Ke, C., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]

-

Abuelizz, H. A., Marzouk, M., et al. (2022). Newt[7][17][22]riazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PubMed Central. Available at: [Link]

-

El-Malah, A., El-Gamal, M., et al. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PubMed Central. Available at: [Link]

-

Betageri, R., Zhang, Y., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. Available at: [Link]

-

Verma, A., Kumar, A., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science Publishers. Available at: [Link]

-

The effect of side chain variations on quinazoline-pyrimidine G-quadruplex DNA ligands. (2023). Diva-portal.org. Available at: [Link]

-

Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

-

ProQuest. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ProQuest. Available at: [Link]

-

Li, Y., Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. Available at: [Link]

-

Philp, C., Saliou, C., et al. (2018). 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. [18F]-N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. ijpcat.com [ijpcat.com]

- 7. 4-Chloro-2-(trifluoromethyl)quinolin-8-ol | 886362-20-5 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

The Trifluoromethyl Advantage: A Technical Guide to the Biological Activities of Quinazoline Derivatives

Introduction: The Quinazoline Scaffold and the Power of Fluorine

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast array of biological activities, leading to the development of numerous clinically approved drugs.[1][2][3] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

This guide focuses on a specific and highly impactful modification: the incorporation of a trifluoromethyl (-CF3) group. The introduction of this moiety can dramatically enhance the therapeutic potential of quinazoline derivatives. The -CF3 group is a powerful modulator of a molecule's physicochemical properties, often leading to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and extending the compound's half-life.[4][5]

-

Enhanced Lipophilicity: The trifluoromethyl group increases the molecule's ability to cross cell membranes, improving its bioavailability and cellular uptake.[4][5]

-

Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets, enhancing potency.

These advantageous properties have made trifluoromethylated quinazoline derivatives a focal point of research in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation.[4][5] This guide will provide an in-depth exploration of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied and clinically relevant application of trifluoromethyl quinazoline derivatives is in cancer therapy.[4][5][6] Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Afatinib, are based on the quinazoline scaffold and have demonstrated the clinical potential of this chemical class.[4][5][6] The incorporation of a trifluoromethyl group has been shown to further enhance the anticancer efficacy of these derivatives.[4][5]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein tyrosine kinases (PTKs).[7] PTKs are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division. Trifluoromethyl quinazoline derivatives have been designed to target several key tyrosine kinases implicated in tumorigenesis.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in the development and progression of various solid tumors, including non-small-cell lung cancer (NSCLC), breast, and colon cancer.[6][8] Overexpression or activating mutations of EGFR lead to constitutive signaling, promoting tumor growth and metastasis.[8]

Quinazoline derivatives, particularly those with a trifluoromethyl group, have been developed as potent EGFR inhibitors.[8][9] They act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and downstream signaling.[10] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[11] Several quinazoline-based EGFR inhibitors are now standard-of-care treatments for specific types of cancer.[6][8]

Signaling Pathway: EGFR Inhibition by Trifluoromethyl Quinazoline Derivatives

Caption: EGFR signaling and its inhibition by trifluoromethyl quinazoline derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[12] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis.[12][13] Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established anti-angiogenic strategy in cancer therapy.

Several trifluoromethyl quinazoline derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[14][15] By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization and growth.[12] Some quinazoline derivatives exhibit dual inhibitory activity against both EGFR and VEGFR-2, providing a multi-pronged attack on cancer cells.[14][16]

Signaling Pathway: VEGFR-2 Inhibition and Anti-Angiogenesis

Caption: VEGFR-2 signaling and its inhibition by trifluoromethyl quinazoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, trifluoromethyl quinazoline derivatives can induce programmed cell death (apoptosis) in cancer cells.[11] This can occur through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[6] Furthermore, some of these compounds have been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[11]

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of novel compounds is typically evaluated in vitro using cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for potency.

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| Compound 10b | PC3 (Prostate) | Not specified | 3.02 | [11] |

| LNCaP (Prostate) | 3.45 | [11] | ||

| K562 (Leukemia) | 3.98 | [11] | ||

| Compound 8b | PC3 (Prostate) | PIM-1 (predicted) | 5.51 | [17] |

| LNCaP (Prostate) | 4.51 | [17] | ||

| K562 (Leukemia) | 8.49 | [17] | ||

| Compound 11d | HUVEC | VEGFR-2 | 5.49 | [12] |

| Gefitinib | Various | EGFR | nM range | [4][6] |

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethyl Quinazoline Derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl quinazoline derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.[18]

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow: MTT Assay

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, quinazoline derivatives, including those with trifluoromethyl groups, have emerged as promising antimicrobial agents.[3][19][20] The rise of multidrug-resistant pathogens has created an urgent need for novel antibiotics, and these compounds offer a potential new avenue for treating bacterial and fungal infections.[20]

Mechanism of Action

The precise mechanisms of antimicrobial action for many trifluoromethyl quinazoline derivatives are still under investigation. However, proposed mechanisms include:

-

Inhibition of Essential Enzymes: Similar to their anticancer activity, these compounds may target and inhibit enzymes that are crucial for microbial survival and replication.[5]

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

DNA Intercalation: The planar structure of the quinazoline ring may allow for intercalation into microbial DNA, disrupting replication and transcription.[4][5]

Further research is needed to fully elucidate the antimicrobial mechanisms of these compounds and to identify specific microbial targets.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[21] Quinazoline derivatives have been investigated for their anti-inflammatory properties, and the inclusion of a trifluoromethyl group can enhance this activity.[22][23]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives may inhibit COX-1 and/or COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

-

Modulation of Cytokine Production: They may suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.

-

Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some trifluoromethyl quinazoline derivatives have been shown to inhibit this pathway.[21]

Conclusion and Future Directions

The incorporation of a trifluoromethyl group into the quinazoline scaffold has proven to be a highly effective strategy for enhancing the biological activities of this important class of compounds. Trifluoromethyl quinazoline derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to modulate key biological targets, coupled with their improved pharmacokinetic properties, makes them highly attractive candidates for drug development.

Future research in this area will likely focus on:

-

Synthesis of novel derivatives: The design and synthesis of new compounds with improved potency, selectivity, and safety profiles.

-

Mechanism of action studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds.

-

Overcoming drug resistance: The development of derivatives that are effective against drug-resistant cancer cells and microbial pathogens.[5]

-

Clinical translation: Moving the most promising candidates from preclinical studies into clinical trials.

The continued exploration of trifluoromethyl quinazoline derivatives holds great promise for the discovery of new and effective therapies for a wide range of human diseases.

References

-

WAGHMARE SWEETI M., MANCHARE AKANKSHA M., SHAIKH AVESH Y., DIKSHA RAUT G. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link].

-

Al-Suhaimi, E. A., et al. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. Available at: [Link].

-

Kumari, M. BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. IJRAR.org. Available at: [Link].

-

Qin, X., et al. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. Available at: [Link].

-

Zhang, Y., et al. Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link].

-

Al-Omar, M. A., & Amr, A.-G. E.-G. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link].

-

Keri, R. S., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link].

-

Mahesh Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link].

-

Al-Obaid, A. M., et al. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Available at: [Link].

-

Kumar, S., et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link].

-

Singh, A., et al. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. Available at: [Link].

-

Sharma, A., et al. Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link].

-

Mahesh Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link].

-

Dai, X., et al. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Available at: [Link].

-

DAI Xing, et al. Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. Available at: [Link].

-

Keri, R. S., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link].

-

El-Sayed, N. N. E., et al. Discovery of new VEGFR-2 inhibitors based on bis([1][12][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. Available at: [Link].

-

Li, Y., et al. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link].

-

Kumar, A., et al. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available at: [Link].

-

Shrestha, A., et al. Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. Available at: [Link].

-

Wdowiak, K., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link].

-

Ghorbani, M., et al. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Polycyclic Aromatic Compounds. Available at: [Link].

-

Kumar, P., et al. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. Available at: [Link].

-

Patel, H. M., et al. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrar.org [ijrar.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 18. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. rphsonline.com [rphsonline.com]

- 21. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Effect: Optimizing Quinazoline Inhibitor Potency via Trifluoromethylation

[1]

Executive Summary

The quinazoline scaffold remains a cornerstone in kinase inhibitor design, particularly for EGFR, VEGFR, and PI3K targets. However, optimizing the pharmacodynamic and pharmacokinetic profile of these inhibitors often requires precise modulation of lipophilicity and metabolic stability. The trifluoromethyl group (

Physicochemical Foundations: Why Matters

The

Electronic Modulation & Shifting

The

-

Impact: This lowers the basicity of the system, potentially altering the hydrogen bond donor capability of the aniline NH, which is often critical for interaction with the hinge region of the kinase ATP-binding pocket.

-

Dipole Alignment: The C-F bonds create a significant local dipole that can engage in orthogonal multipolar interactions with carbonyl oxygens or amide protons in the protein backbone.

Steric Occlusion & Conformation

With a van der Waals volume of approximately 42.6 ų, the

-

Rotational Barrier: Placing a

group at the ortho position of the aniline ring induces a high rotational energy barrier, locking the inhibitor into a bioactive conformation that minimizes the entropy penalty upon binding.

Lipophilicity & Metabolic Blocking

-

LogP Enhancement:

significantly increases lipophilicity ( -

Metabolic Shielding: The C-F bond (bond energy ~116 kcal/mol) is oxidation-resistant. Substituting a metabolic "soft spot" (e.g., a methyl or methoxy group) with

blocks Cytochrome P450-mediated hydroxylation, extending the compound's half-life (

Visualization: The Physicochemical Impact of [2][3][4][5]

Figure 1: Mechanistic pathways by which the trifluoromethyl group modulates inhibitor efficacy.

Structural Biology & SAR: The "Meta" Preference

In the context of 4-anilinoquinazolines (the scaffold of Gefitinib and Erlotinib), the placement of the

The Aniline Tail (Solvent Front/Hydrophobic Pocket)

SAR studies consistently indicate that the meta (

-

Potency:

analogs frequently exhibit superior IC50 values compared to -

Mechanism: The meta-position directs the

group into a specific hydrophobic pocket (often the "selectivity pocket" near the gatekeeper residue) within the ATP binding site. -

Metabolic Liability of Para-Substitution: Para-substituted fluoroanilines are more susceptible to oxidative defluorination or hydroxylation at the adjacent positions compared to meta-analogs.

The Quinazoline Core (C6/C7 Positions)

While the C6 and C7 positions are typically reserved for solubilizing side chains (e.g., morpholine/piperazine), replacing methoxy groups with fluoro-alkoxy or trifluoromethyl groups can improve metabolic stability. However, direct

Synthetic Methodologies

Incorporating

Radical Trifluoromethylation (Late-Stage Functionalization)

For late-stage diversification of the quinazoline core, the Langlois Reagent (

-

Reagents: Sodium triflinate (

), TBHP (oxidant), and a copper catalyst. -

Mechanism: Generates a

radical that attacks the electron-deficient heterocycle.

Building Block Approach (De Novo Synthesis)

For high yield and regioselectivity, it is preferable to start with trifluoromethylated anilines.

-

Starting Material: 2-amino-4-(trifluoromethyl)benzoic acid or commercially available 3-(trifluoromethyl)aniline.

-

Cyclization: Condensation with formamide or urea to form the quinazolinone core.

-

Chlorination: Conversion to 4-chloro-quinazoline using

. -

SNAr Coupling: Reaction with the appropriate aniline to form the final inhibitor.

Visualization: Synthetic Workflow

Figure 2: De novo synthesis pathway for trifluoromethylated quinazoline inhibitors.

Experimental Protocols

Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the

Protocol:

-

Preparation: Dilute compounds in 100% DMSO (start at 10 mM). Create a 3-fold serial dilution series.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of 4X compound.

-

Add 2.5 µL of 4X Kinase Enzyme (e.g., EGFR T790M, ~0.5 nM final).

-

Add 5 µL of 2X ATP/Substrate Mix (ATP at

apparent, typically 10-50 µM; Fluorescein-PolyGT substrate at 200 nM).

-

-

Incubation: Seal plate and incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Detection: Add 10 µL of Antibody Detection Mix (Tb-PY20 antibody + EDTA to stop reaction).

-

Read: Incubate 30 mins. Read on a TR-FRET compatible plate reader (e.g., PHERAstar).

-

Excitation: 340 nm.

-

Emission 1 (Donor): 495 nm.

-

Emission 2 (Acceptor): 520 nm.

-

-

Analysis: Calculate TR-FRET ratio (Em520/Em495). Fit data to a sigmoidal dose-response equation to derive IC50.

Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the "metabolic blocking" effect of the

Protocol:

-

Incubation: Incubate test compound (1 µM) with pooled HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADPH final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.- .

- .

Comparative Data Summary

The following table illustrates the typical impact of substituting a chloro- or methyl- group with trifluoromethyl in 4-anilinoquinazolines (Hypothetical data based on aggregated SAR trends [1][2]).

| Substituent (Aniline C3') | Electronic Effect ( | Lipophilicity ( | Metabolic Stability ( | EGFR Potency (IC50) |

| -H | 0.00 | 0.00 | Low (< 15 min) | > 100 nM |

| -CH3 | -0.17 | 0.56 | Moderate (25 min) | ~ 50 nM |

| -Cl | 0.23 | 0.71 | High (45 min) | ~ 10 nM |

| -CF3 | 0.54 | 0.88 | Very High (> 60 min) | < 5 nM |

Note: The

References

-

Recent advances in trifluoromethyl quinazoline derivatives.International Journal of Chemical Studies. (2024).

incorporation. -

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals. (2023). A comprehensive review on how fluorinated groups influence lipophilicity and metabolic stability.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017). detailed SAR analysis showing meta-substitution preference.

-

LanthaScreen® Kinase Activity Assays Protocol. Thermo Fisher Scientific. Industry-standard protocol for TR-FRET kinase assays.

-

Metabolic Stability of Fluoroanilinoquinazolines. NIH/PubMed. Analysis of metabolic degradation pathways in fluorinated quinazolines.

Spectroscopic Characterization of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as pivotal structural motifs. 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is a key building block, valued for its reactive sites that allow for diverse chemical modifications. Its trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and fluoro substituents provide handles for nucleophilic substitution and fine-tuning of electronic properties.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Understanding this spectroscopic fingerprint is paramount for unambiguous identification, quality control, and predicting reactivity in synthetic applications. This document is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the spectral features.

Molecular Identity

A clear definition of the molecule is the foundation of any analytical study. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | J&K Scientific[1] |

| CAS Number | 959238-11-0 | J&K Scientific[1] |

| Molecular Formula | C₉H₃ClF₄N₂ | J&K Scientific[1] |

| Molecular Weight | 266.58 g/mol | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold